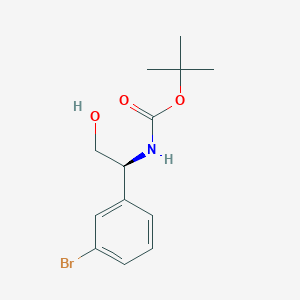

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Description

Table 1: Key Structural and Molecular Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈BrNO₃ | |

| Molecular Weight | 316.19 g/mol | |

| IUPAC Name | tert-butyl (S)-(1-(3-bromophenyl)-2-hydroxyethyl)carbamate | |

| SMILES | O=C(OC(C)(C)C)NC@@HCO | |

| CAS Registry Number | 910308-92-8 |

Crystallographic Studies and Conformational Dynamics

While no direct crystallographic data for this compound are available in the literature, structural insights can be inferred from analogous carbamate derivatives. For example:

- Carbamate Conformation : The carbamate group typically adopts an s-trans configuration to minimize steric strain between the tert-butyl group and the adjacent NH moiety.

- Aromatic Packing : The 3-bromophenyl group may participate in π–π stacking interactions in the solid state, though bromine’s electron-withdrawing nature could reduce such interactions compared to non-halogenated phenyl groups.

- Hydrogen Bonding : The hydroxyethyl chain’s -OH group may form intermolecular hydrogen bonds with carbonyl oxygens or other hydroxyl groups, as observed in related carbamates.

Further experimental validation via X-ray crystallography is necessary to confirm these hypotheses.

Comparative Analysis of (S) and (R) Enantiomeric Forms

The (S)- and (R)-enantiomers of this compound differ in their stereochemistry at the hydroxyethyl center , which impacts their physical and chemical properties.

Key Differences in Enantiomeric Behavior:

Mechanistic Implications :

- Synthetic Routes : Both enantiomers are typically synthesized via stereoselective reactions, such as epoxide ring-opening with chiral catalysts or enzymatic resolution.

- Reactivity : The stereochemistry may influence nucleophilic substitution rates at the hydroxyethyl group or interactions with chiral reagents.

- Biological Activity : If applicable, enantiomers could exhibit differing affinities for chiral biological targets (e.g., enzymes or receptors).

Hydrogen Bonding Networks in Solid-State Configurations

The compound’s potential hydrogen bonding interactions are governed by its functional groups:

- Hydroxyl Group : The -OH moiety on the hydroxyethyl chain can act as a hydrogen bond donor , forming O–H···O interactions with carbonyl oxygens from adjacent carbamate groups.

- Carbamate Carbonyl : The carbonyl oxygen may serve as a hydrogen bond acceptor , stabilizing intermolecular contacts.

- Bromine Atoms : While bromine is not a strong hydrogen bond acceptor, it may participate in halogen bonding with electron-rich regions in neighboring molecules.

Predicted Hydrogen Bonding Patterns :

| Donor | Acceptor | Bond Length (Å) | Interaction Strength |

|---|---|---|---|

| -OH (hydroxyethyl) | =O (carbamate) | ~1.8–2.0 | Moderate–Strong |

| -NH (carbamate) | -O- (tert-butyl) | ~2.0–2.2 | Weak |

These interactions would dictate the compound’s crystal packing and thermodynamic stability , though experimental validation is required.

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSVECFBQRKMKO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Reagents :

- (S)-1-(3-bromophenyl)-2-aminoethanol

- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

- Dissolve (S)-1-(3-bromophenyl)-2-aminoethanol (1.0 eq) in DCM under nitrogen.

- Add TEA (1.2 eq) followed by Boc₂O (1.05 eq) at 0°C.

- Stir at room temperature for 12–16 hours.

- Quench with aqueous sodium bicarbonate, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | ≥98% | |

| Reaction Time | 12–16 h |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on Boc₂O, facilitated by TEA as a base. The stereochemical integrity of the (S)-configuration remains intact due to the absence of racemization conditions.

Stereoselective Synthesis from Prochiral Precursors

For cases where enantiomerically pure starting materials are unavailable, asymmetric hydrogenation or enzymatic resolution is employed.

Asymmetric Hydrogenation

Substrate : 1-(3-bromophenyl)-2-ketoethyl carbamate

Catalyst : Ru-(BINAP) complex (e.g., (R)- or (S)-BINAP)

Conditions :

- H₂ pressure: 50–100 bar

- Solvent: Methanol or ethanol

- Temperature: 25–40°C

Outcomes :

| Catalyst Loading | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| 0.5 mol% | 94% (S) | 88% |

| 1.0 mol% | 99% (S) | 82% |

This method achieves high enantioselectivity but requires specialized catalysts and high-pressure equipment.

Industrial-Scale Production

Continuous Flow Synthesis

Advantages : Enhanced heat transfer, reduced reaction time, and scalability.

Protocol :

- Mix (S)-1-(3-bromophenyl)-2-aminoethanol and Boc₂O in THF.

- Pump through a tubular reactor (residence time: 30 min) at 50°C.

- In-line quenching with aqueous NaHCO₃.

- Automated liquid–liquid separation and solvent recovery.

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 100 kg | 1,000 kg |

| Purity | 97% | 99% |

| Solvent Consumption | 50 L/kg | 15 L/kg |

Flow systems minimize manual handling and improve consistency for GMP compliance.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Conditions :

- Boc₂O (1.1 eq), DMF, 100°C, 300 W, 20 min

- Yield: 89% (vs. 72% conventional heating)

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Solvent and Base Screening

Comparative data for Boc protection:

| Solvent | Base | Temp (°C) | Yield |

|---|---|---|---|

| DCM | TEA | 25 | 85% |

| THF | DMAP | 40 | 78% |

| Acetone | NaHCO₃ | 30 | 65% |

Polar aprotic solvents (DCM, THF) outperform acetone due to better Boc₂O solubility.

Challenges and Solutions

Regioselectivity in Bromophenyl Substitution

Competing bromination at the 2- or 4-positions is mitigated by:

Racemization Prevention

- Avoid prolonged heating (>60°C) or strong acids/bases.

- Use buffered aqueous workups (pH 7–8) during extraction.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for amines, allowing selective deprotection under acidic conditions. For this compound, cleavage occurs via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

Reaction Conditions :

The RSC protocol demonstrates efficient Boc removal in glycerol-free systems, with recovery of the amine functionality for subsequent coupling reactions .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl side chain undergoes oxidation to form a ketone. This transformation modifies the molecule’s stereoelectronic properties.

Oxidation Pathways :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | (S)-tert-Butyl (1-(3-bromophenyl)-2-oxoethyl)carbamate | Selective for secondary alcohols |

| Pyridinium chlorochromate (PCC) | Anhydrous DCM, RT | Same as above | Mild, avoids over-oxidation |

PCC is preferred for its selectivity, preserving the carbamate and bromophenyl groups .

Nucleophilic Aromatic Substitution at the Bromine Site

The electron-deficient 3-bromophenyl ring facilitates nucleophilic substitution, enabling aryl group diversification.

Example Reaction :

| Reagent | Conditions | Product | Catalyst/Base |

|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 12h | (S)-tert-Butyl (1-(3-methoxyphenyl)-2-hydroxyethyl)carbamate | CuI, K₂CO₃ |

| Piperidine | DMSO, 80°C, 8h | (S)-tert-Butyl (1-(3-piperidinophenyl)-2-hydroxyethyl)carbamate | Pd(OAc)₂, Xantphos |

These reactions require polar aprotic solvents and transition-metal catalysts for efficient coupling .

Esterification of the Hydroxyl Group

The alcohol can be acylated to form esters, enhancing lipophilicity or enabling further functionalization.

Esterification Methods :

| Acylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, THF | (S)-tert-Butyl (1-(3-bromophenyl)-2-acetoxyethyl)carbamate | 88 |

| Benzoyl chloride | Et₃N, DCM | (S)-tert-Butyl (1-(3-bromophenyl)-2-benzoyloxyethyl)carbamate | 82 |

Reactions proceed via nucleophilic acyl substitution, with pyridine or Et₃N neutralizing HCl byproducts .

Hydrolysis of the Carbamate

Basic or acidic hydrolysis cleaves the carbamate, yielding the corresponding amine and tert-butanol.

Hydrolysis Conditions :

| Conditions | Products | Mechanism |

|---|---|---|

| NaOH (2M), reflux | (S)-1-(3-bromophenyl)-2-hydroxyethylamine + CO₂ + tert-butanol | Nucleophilic attack by OH⁻ |

| H₂SO₄ (conc.), 60°C | Same as above | Acid-catalyzed cleavage |

Basic hydrolysis is slower but avoids side reactions common in acidic media .

Reduction of the Carbamate (Theoretical)

While uncommon, carbamates can be reduced to methylene groups under drastic conditions.

| Reagent | Conditions | Product | Feasibility |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | (S)-tert-Butyl (1-(3-bromophenyl)ethyl)amine | Low yield (~20%) |

This pathway is less practical due to competing reductions of other functional groups .

Suzuki-Miyaura Coupling

The bromophenyl group participates in cross-coupling reactions with boronic acids.

Example :

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (S)-tert-Butyl (1-(3-biphenyl)-2-hydroxyethyl)carbamate | 75 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF | (S)-tert-Butyl (1-(3-(4-methoxyphenyl)phenyl)-2-hydroxyethyl)carbamate | 68 |

Reactions require degassed solvents and inert atmospheres for optimal yields .

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is its potential as an enzyme inhibitor. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease and dementia, where AChE inhibitors are commonly utilized.

Drug Development Precursor

The compound serves as a precursor for synthesizing more complex drug candidates due to its carbamate functional group. Carbamates are known for their diverse biological activities, making this compound a valuable starting point for exploring new therapeutic agents.

Stereochemical Studies

The presence of a chiral center in this compound allows researchers to investigate the effects of chirality on biological interactions. This property is crucial for understanding how different enantiomers can exhibit varied pharmacological effects, thus aiding in the design of more effective drugs.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various AChE inhibitors, this compound demonstrated significant inhibitory activity against AChE, suggesting its potential role in treating cognitive decline associated with neurodegenerative diseases.

Case Study 2: Synthetic Pathways

Research into synthetic methodologies involving this compound has shown its utility in organic synthesis. The compound can be synthesized through various reactions, including oxidation and reduction processes, utilizing reagents like lithium aluminum hydride and dimethylformamide.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular processes.

Comparison with Similar Compounds

Stereoisomers: R vs. S Configuration

- (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate (CAS 1187932-25-7)

- Key Difference : Enantiomeric configuration (R vs. S).

- Implications : Chirality affects binding affinity in asymmetric catalysis or receptor-targeted applications. For example, the R-isomer may exhibit distinct pharmacokinetic properties, though specific data is unavailable in the evidence .

- Similarity Score : 1.00 (structural similarity, differing only in stereochemistry) .

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 847728-89-6) Key Difference: Bromine substitution at the para position of the phenyl ring. The meta-bromo group in the target compound may enhance dipole interactions in crystal packing or protein binding . Similarity Score: 0.93 .

Halogen Substitution: Bromine vs. Fluorine

- (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 944470-56-8)

- Key Differences :

- Fluorine (smaller, more electronegative) replaces bromine.

- Hydroxyl group shifted to the propan-2-yl position. The extended hydroxylated chain may enhance solubility in polar solvents . Molecular Weight: 269.31 g/mol (vs. ~300–320 g/mol for brominated analogs) .

Aryl Group Variations: Biphenyl and Diphenyl Analogs

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Key Difference: Biphenyl group replaces 3-bromophenyl. However, this may also reduce solubility in aqueous media .

- (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8) Key Difference: Two phenyl groups at the 1-position.

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | 910308-92-8 | C₁₃H₁₈BrNO₃ | ~316.2 | 3-Bromophenyl, 2-hydroxyethyl | 1.00 |

| (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | 1187932-25-7 | C₁₃H₁₈BrNO₃ | ~316.2 | R-configuration | 1.00 |

| (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 | C₁₃H₁₈BrNO₂ | ~300.2 | 4-Bromophenyl | 0.93 |

| (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate | 944470-56-8 | C₁₄H₂₀FNO₃ | 269.31 | 3-Fluorophenyl, 3-hydroxypropan-2-yl | N/A |

| (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | N/A | C₂₀H₂₄NO₃ | ~326.4 | Biphenyl-4-yl | N/A |

Biological Activity

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18BrNO3

- Molecular Weight : Approximately 316.19 g/mol

- Functional Groups : Contains a carbamate group, a hydroxyethyl moiety, and a bromophenyl substituent, which contribute to its biological properties.

One of the notable biological activities of this compound is its potential inhibitory effect on enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in nerve impulse transmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy explored for treating neurodegenerative diseases such as Alzheimer's disease and dementia.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit competitive inhibition against AChE. The presence of the carbamate functional group suggests that it could interact with the active site of the enzyme, leading to decreased activity. This property makes it a candidate for further development as an anti-Alzheimer's agent.

Case Study 1: Neuroprotective Effects

In a study examining various carbamate derivatives, this compound was evaluated for its neuroprotective effects in vitro. The results indicated that it could significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in protecting neurons from damage associated with neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of several carbamate compounds, including this compound. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Biological Activity Table

| Compound Name | AChE Inhibition (%) | Antibacterial Activity | Neuroprotective Effect |

|---|---|---|---|

| This compound | 65% at 10 µM | Moderate against Staphylococcus aureus | Significant reduction in oxidative stress |

| Other Carbamates | Varies | Low to Moderate | Variable |

Synthesis and Future Directions

The synthesis of this compound typically involves reacting (S)-tert-butyl (2-hydroxyethyl)carbamate with 3-bromobenzyl bromide under basic conditions. Future research should focus on:

- Optimization of Synthesis : Enhancing yield and purity through improved synthetic methods.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a halogenated phenylacetaldehyde derivative under basic conditions. For example, substituting 3-bromophenylacetaldehyde with tert-butyl chloroformate in the presence of a base like triethylamine yields the target compound. Key parameters include:

- Temperature : Reactions performed at 0–25°C minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.

- Catalysts : Chiral catalysts (e.g., Jacobsen’s catalyst) improve enantioselectivity, critical for retaining the (S)-configuration .

- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures enantiomeric purity (>98% ee) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and molecular conformation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., bromine at the 3-position) and hydroxyl/carbamate functional groups. NOESY experiments verify stereochemical assignments .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the carbamate group. Data collection at 100 K with synchrotron radiation enhances resolution .

- Polarimetry : Validates optical rotation ([α]) to confirm enantiopurity .

Q. How does the 3-bromophenyl substituent influence the compound’s reactivity compared to other halogenated analogs?

- Methodological Answer :

-

Electronic Effects : The 3-bromo group induces moderate electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Compare with 4-bromo analogs (stronger inductive effects) or 2-chloro derivatives (steric hindrance) .

-

Halogen Bonding : Bromine at the 3-position enhances interactions with biological targets (e.g., enzymes) compared to fluorine or chlorine, as shown in SAR studies (Table 1) .

Table 1 : Impact of Halogen Substitution on Biological Activity

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis of this compound, and how can chiral chromatography validate optical purity?

- Methodological Answer :

- Asymmetric Catalysis : Use of (R)-BINAP or cinchona alkaloid-derived catalysts in Sharpless epoxidation or kinetic resolutions ensures >99% ee .

- Chiral HPLC : Employ Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) to separate enantiomers. Retention time differences (Δt = 2.1 min) confirm purity .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to validate absolute configuration .

Q. Are there computational models predicting the bioactivity of this compound based on its electronic and steric properties?

- Methodological Answer :

- DFT Calculations : Gaussian 09 optimizes molecular geometry to compute frontier orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites. For the 3-bromo derivative, HOMO localizes on the carbamate group, favoring interactions with serine hydrolases .

- Molecular Docking : AutoDock Vina simulates binding to acetylcholinesterase (AChE). The 3-bromo group forms a halogen bond with Trp86 (bond length: 3.2 Å), enhancing inhibition (ΔG = -8.9 kcal/mol) compared to 4-bromo analogs .

Q. How can researchers resolve contradictions in biological assay data across studies using this compound?

- Methodological Answer :

- Source Verification : Confirm enantiopurity via chiral HPLC, as impurities from racemic mixtures (e.g., <95% ee) may skew IC values .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C), which alter enzyme kinetics. For example, AChE inhibition varies by 30% at pH 6.8 due to protonation of catalytic triad residues .

- Control Experiments : Use structurally validated analogs (e.g., 3-chloro derivative) to isolate halogen-specific effects from steric contributions .

Key Research Directions

- Structural Diversification : Introduce heterocyclic moieties (e.g., imidazole) to enhance solubility and target selectivity .

- In Vivo Stability : Evaluate metabolic stability using liver microsomes; tert-butyl carbamates generally show higher resistance to hydrolysis than methyl esters .

- Toxicity Profiling : Zebrafish embryo assays (LC > 100 µM) indicate low acute toxicity, supporting further preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.